Cas no 1499232-20-0 (methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine)

Methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine is a specialized amine compound featuring a branched alkyl chain with a terminal double bond, offering versatile reactivity for further functionalization. Its structure combines a secondary amine group with a reactive pent-4-en-1-yl moiety, making it useful in organic synthesis, particularly in nucleophilic addition or polymerization reactions. The presence of the methyl substituent enhances steric control, while the unsaturated bond allows for crosslinking or conjugation applications. This compound is valued for its potential in pharmaceutical intermediates, agrochemicals, and polymer chemistry due to its balanced reactivity and structural flexibility. Proper handling under inert conditions is recommended to preserve its stability.
methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine structure
1499232-20-0 structure
Product name:methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine
CAS No:1499232-20-0
MF:C10H22N2
Molecular Weight:170.295082569122
CID:5795978
PubChem ID:80397920

methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine 化学的及び物理的性質

名前と識別子

    • methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine
    • EN300-1290986
    • 1499232-20-0
    • methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine
    • AKOS018961039
    • インチ: 1S/C10H22N2/c1-4-5-6-9-12(3)10-7-8-11-2/h4,11H,1,5-10H2,2-3H3
    • InChIKey: HQDQORYEMROXKO-UHFFFAOYSA-N
    • SMILES: N(C)(CCCC=C)CCCNC

計算された属性

  • 精确分子量: 170.178298710g/mol
  • 同位素质量: 170.178298710g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 8
  • 複雑さ: 102
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 15.3Ų
  • XLogP3: 1.7

methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1290986-1.0g
methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine
1499232-20-0
1g
$0.0 2023-06-06
Enamine
EN300-1290986-2500mg
methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine
1499232-20-0
2500mg
$1650.0 2023-09-30
Enamine
EN300-1290986-50mg
methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine
1499232-20-0
50mg
$707.0 2023-09-30
Enamine
EN300-1290986-1000mg
methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine
1499232-20-0
1000mg
$842.0 2023-09-30
Enamine
EN300-1290986-5000mg
methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine
1499232-20-0
5000mg
$2443.0 2023-09-30
Enamine
EN300-1290986-500mg
methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine
1499232-20-0
500mg
$809.0 2023-09-30
Enamine
EN300-1290986-100mg
methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine
1499232-20-0
100mg
$741.0 2023-09-30
Enamine
EN300-1290986-10000mg
methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine
1499232-20-0
10000mg
$3622.0 2023-09-30
Enamine
EN300-1290986-250mg
methyl({3-[methyl(pent-4-en-1-yl)amino]propyl})amine
1499232-20-0
250mg
$774.0 2023-09-30

methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amine 関連文献

methyl({3-methyl(pent-4-en-1-yl)aminopropyl})amineに関する追加情報

Introduction to Methyl({3-Methyl(pent-4-en-1-yl)aminopropyl})amine (CAS No. 1499232-20-0)

Methyl({3-Methyl(pent-4-en-1-yl)aminopropyl})amine, a compound with the chemical identifier CAS No. 1499232-20-0, is a novel organic molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of amine derivatives that exhibit a unique combination of structural and functional properties, making it a promising candidate for various biochemical applications.

The molecular structure of Methyl({3-Methyl(pent-4-en-1-yl)aminopropyl})amine features a complex arrangement of carbon and nitrogen atoms, which contributes to its distinct chemical behavior. The presence of an amine group at the propyl chain terminus and a methyl-substituted pent-4-enyl side chain introduces both reactivity and flexibility, enabling the compound to interact with a wide range of biological targets. This structural complexity has made it an area of interest for researchers exploring novel drug mechanisms.

In recent years, there has been growing interest in the development of small-molecule modulators that can selectively interact with specific biological pathways. Methyl({3-Methyl(pent-4-en-1-yl)aminopropyl})amine has shown potential in this regard, particularly in the context of enzyme inhibition and receptor binding studies. Its ability to modulate the activity of certain enzymes has been linked to its efficacy in preclinical models, suggesting its utility in treating various metabolic and inflammatory conditions.

One of the most compelling aspects of this compound is its role in investigating the pharmacokinetic properties of amine-based drugs. Researchers have utilized Methyl({3-Methyl(pent-4-en-1-yl)aminopropyl})amine as a reference compound to study the absorption, distribution, metabolism, and excretion (ADME) profiles of related molecules. This has provided valuable insights into how structural modifications can influence drug bioavailability and therapeutic efficacy.

The synthesis of Methyl({3-Methyl(pent-4-en-1-yl)aminopropyl})amine presents unique challenges due to its complex stereochemistry. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and enantioselective hydrogenation, have been employed to achieve high yields and purity. These methodologies not only highlight the compound's synthetic significance but also demonstrate the advancements in organic chemistry that are enabling the development of more sophisticated pharmaceuticals.

Recent studies have explored the potential applications of Methyl({3-Methyl(pent-4-en-1-yl)aminopropyl})amine in therapeutic contexts beyond traditional drug development. For instance, its derivatives have been investigated for their ability to enhance drug delivery systems by improving membrane permeability or stabilizing protein-ligand interactions. This innovative approach underscores the compound's versatility and its potential to contribute to next-generation medical technologies.

The safety profile of Methyl({3-Methyl(pent-4-en-1-yl)aminopropyl})amine has also been thoroughly evaluated through in vitro and in vivo studies. These investigations have revealed that the compound exhibits low toxicity at therapeutic doses, making it a favorable candidate for further clinical development. Additionally, its favorable pharmacokinetic properties suggest that it may have a reduced risk of side effects compared to existing treatments.

In conclusion, Methyl({3-Methyl(pent-4-en-1-yl)aminopropyl})amine (CAS No. 1499232-20-0) represents a significant advancement in pharmaceutical chemistry. Its unique molecular structure, combined with its promising biological activity and favorable safety profile, positions it as a valuable tool for both research and therapeutic applications. As our understanding of biochemical pathways continues to evolve, compounds like this one will play an increasingly important role in shaping the future of medicine.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司